![molecular formula C19H14N4O B2700923 1-{4-[4-(1H-imidazol-1-yl)benzoyl]phenyl}-1H-imidazole CAS No. 343375-12-2](/img/structure/B2700923.png)
1-{4-[4-(1H-imidazol-1-yl)benzoyl]phenyl}-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[4-(1H-imidazol-1-yl)benzoyl]phenyl}-1H-imidazole is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
作用机制
Target of Action
Bis(4-imidazol-1-ylphenyl)methanone is primarily involved in the formation of coordination polymers . It acts as a ligand, coordinating with metal ions such as cobalt and nickel , and zinc . The primary targets of Bis(4-imidazol-1-ylphenyl)methanone are these metal ions.
Mode of Action
Bis(4-imidazol-1-ylphenyl)methanone interacts with its targets by coordinating with the metal ions to form complex structures. For instance, in one coordination polymer, cobalt is five-coordinated by three oxygen atoms of two dicarboxylate ligands and two nitrogen atoms from two Bis(4-imidazol-1-ylphenyl)methanone ligands .
Biochemical Pathways
The coordination of Bis(4-imidazol-1-ylphenyl)methanone with metal ions leads to the formation of coordination polymers . These polymers have novel structural architectures and topologies, and potential applications in various fields such as catalysis, drug delivery, gas storage, sensing, and magnetism .
Pharmacokinetics
The solvothermal synthesis method used to create the coordination polymers suggests that the compound may have good solubility .
Result of Action
The result of Bis(4-imidazol-1-ylphenyl)methanone’s action is the formation of coordination polymers with unique structures . These polymers have potential applications in various fields, indicating that the molecular and cellular effects of Bis(4-imidazol-1-ylphenyl)methanone’s action are significant.
准备方法
The synthesis of 1-{4-[4-(1H-imidazol-1-yl)benzoyl]phenyl}-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Benzoylation: The imidazole ring is then benzoylated using benzoyl chloride in the presence of a base such as anhydrous aluminum chloride.
Final Coupling: The benzoylated imidazole is coupled with a phenyl group under suitable conditions to form the final compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
1-{4-[4-(1H-imidazol-1-yl)benzoyl]phenyl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-{4-[4-(1H-imidazol-1-yl)benzoyl]phenyl}-1H-imidazole has a wide range of applications in scientific research:
相似化合物的比较
1-{4-[4-(1H-imidazol-1-yl)benzoyl]phenyl}-1H-imidazole is unique due to its specific structure, which combines the properties of both imidazole and benzoyl groups. Similar compounds include:
1-Phenylimidazole: Known for its use as a ligand and in biological studies.
1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: Used in coordination chemistry and materials science.
1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethylene: Explored for its optical properties and potential use in organic electronics.
4,4’-Di(1H-imidazol-1-yl)-1,1’-biphenyl: Studied for its applications in catalysis and materials science.
These compounds share the imidazole ring but differ in their additional functional groups, leading to varied applications and properties.
属性
IUPAC Name |
bis(4-imidazol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c24-19(15-1-5-17(6-2-15)22-11-9-20-13-22)16-3-7-18(8-4-16)23-12-10-21-14-23/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJBQDJZUZWTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N3C=CN=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]amino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2700842.png)
![tert-Butyl (3aS,6aS)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hemioxalate](/img/structure/B2700844.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2700845.png)
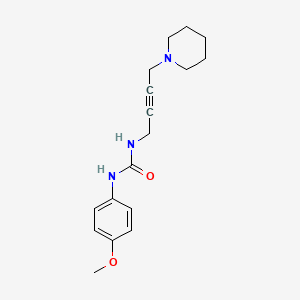
![N-phenyl-6-[4-(3,4,5-triethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B2700848.png)
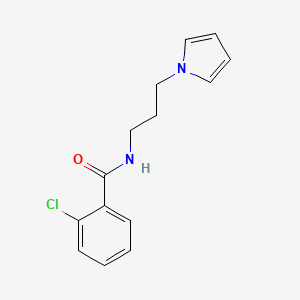
![methyl 4-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate](/img/structure/B2700851.png)
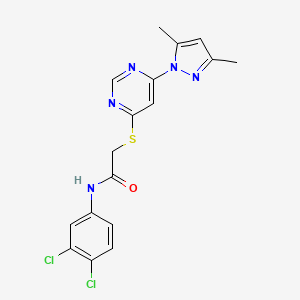
![5-(BENZYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2700855.png)
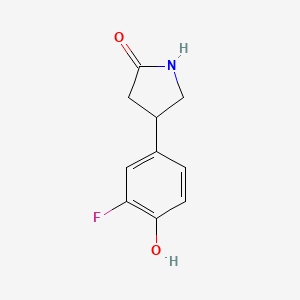

![Spiro[1,3-dioxolane-2,1'-[1H]inden]-3'(2'H)-one](/img/structure/B2700859.png)
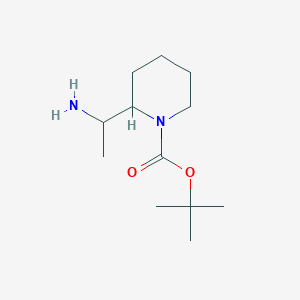
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-2-methylbenzamide](/img/structure/B2700862.png)
